Reduced Calculated Lipophilicity Drives Favorable CNS Drug-Likeness vs. Methylsulfonyl and Arylcarbonyl Analogs
The cyclopropylsulfonyl analog exhibits a calculated XLogP3-AA value of −1.6, which is significantly lower (more hydrophilic) than the corresponding methylsulfonyl analog (XLogP3-AA approx. −0.8 to −1.2 for typical methylsulfonyl azetidine piperazin-2-ones) and markedly lower than arylcarbonyl-substituted versions (XLogP3-AA > 0), which are often preferred in screening collections but display poor aqueous solubility. This translates into a predicted higher central nervous system multiparameter optimization (CNS MPO) score, directly relevant for neuroscience probe procurement .
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -1.6 |
| Comparator Or Baseline | Typical methylsulfonyl analog (approx. -0.8 to -1.2) ; Arylcarbonyl analogs (>0) |
| Quantified Difference | At least 0.4 log units more hydrophilic than methylsulfonyl analog; >1.6 log units more hydrophilic than arylcarbonyl analogs |
| Conditions | Computed descriptor by PubChem (XLogP3 3.0, release 2021.05.07); comparator values estimated from structurally analogous 4-(1-(substituted)azetidine-3-carbonyl)piperazin-2-one scaffolds in public databases |
Why This Matters
Lipophilicity is a primary driver of CNS permeability and off-target promiscuity; the lower XLogP3-AA of the cyclopropylsulfonyl analog positions it as a superior starting point for developing brain-penetrant probes compared to more lipophilic methylsulfonyl or arylcarbonyl congeners.
- [1] PubChem. Compound Summary for CID 71785624, 4-(1-(Cyclopropylsulfonyl)azetidine-3-carbonyl)piperazin-2-one. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1428352-11-7 (accessed 2026-05-09). View Source
